(5-Chloro-2-methoxyphenyl)acetonitrile
Overview
Description
(5-Chloro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO. It is a nitrile derivative of (5-chloro-2-methoxyphenyl)acetic acid. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)acetonitrile typically involves the reaction of (5-chloro-2-methoxyphenyl)acetic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) to yield the nitrile compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or toluene (C7H8) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: (5-Chloro-2-methoxyphenyl)acetamide or (5-chloro-2-methoxyphenyl)acetic acid.
Reduction: (5-Chloro-2-methoxyphenyl)methylamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)acetonitrile is utilized in scientific research for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the development of novel organic compounds with potential biological activities. In medicinal chemistry, it serves as a building block for the synthesis of compounds with anti-inflammatory, analgesic, and antimicrobial properties .
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)acetonitrile depends on its specific application and the target molecule it interacts withThe chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)acetic acid
- (5-Chloro-2-methoxyphenyl)methylamine
- (2-Chloro-4-methoxyphenyl)acetonitrile
Uniqueness
(5-Chloro-2-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both the chloro and methoxy groups on the phenyl ring provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGMOIUQBMWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427900 | |
Record name | (5-chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-38-6 | |
Record name | (5-chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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